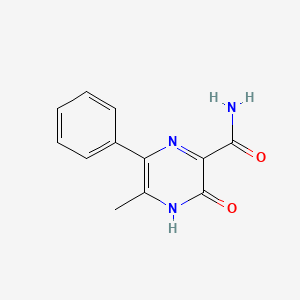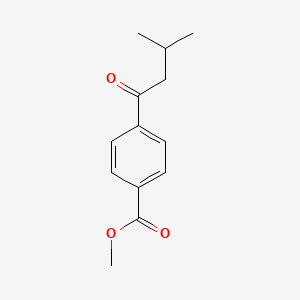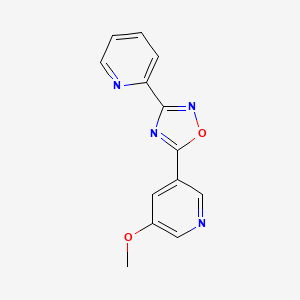
5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
描述
5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that contains both pyridine and oxadiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxadiazole derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to DNA.
相似化合物的比较
Similar Compounds
- 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Uniqueness
5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to the presence of both pyridine and methoxy-substituted pyridine rings, which can impart specific electronic and steric properties. These properties might influence its reactivity and interactions with biological targets.
属性
分子式 |
C13H10N4O2 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
5-(5-methoxypyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H10N4O2/c1-18-10-6-9(7-14-8-10)13-16-12(17-19-13)11-4-2-3-5-15-11/h2-8H,1H3 |
InChI 键 |
GAVDAFXTYZPMHM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

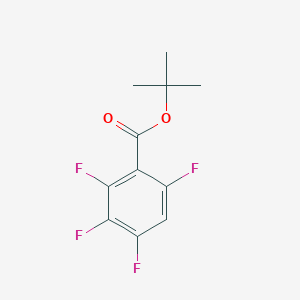
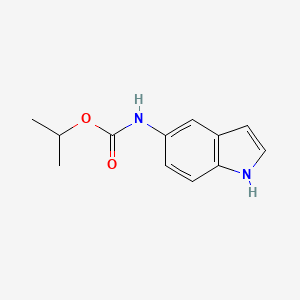
![4,5-dihydrothieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8352590.png)
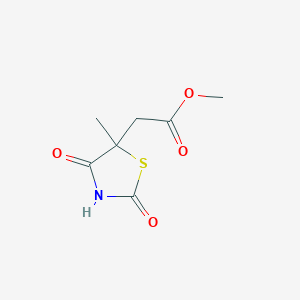
![[1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-ethyl]-methylamine](/img/structure/B8352599.png)
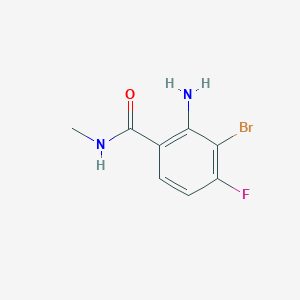
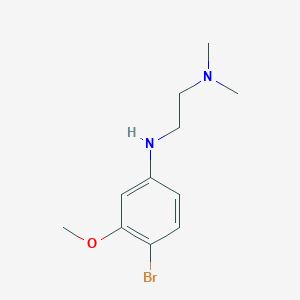
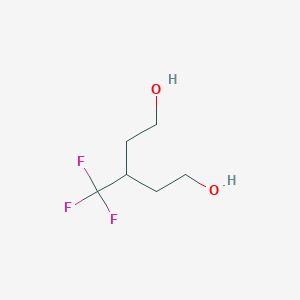
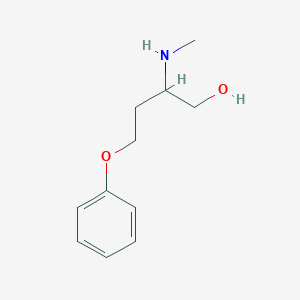
![1,2-Dihydrocyclopenta[c]carbazol-3(6H)-one](/img/structure/B8352664.png)
![Rac-n-({[(4-chloro-phenyl)-phenyl-methyl]-carbamoyl}-methyl)-3-fluoro-benzamide](/img/structure/B8352665.png)
